molecular formula C52H73N15O12S B1678226 Neuromedin B CAS No. 87096-84-2

Neuromedin B

Cat. No.: B1678226
CAS No.: 87096-84-2
M. Wt: 1132.3 g/mol
InChI Key: YPFNACALNKVZNK-FJGCCFFASA-N
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Scientific Research Applications

Neuromedin B has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Neuromedin B (NMB) is a bombesin-related peptide found in mammals . It primarily targets the This compound receptor (NMBR) , a G protein-coupled receptor with seven transmembrane spanning regions . This receptor is also referred to as a 7-transmembrane receptor (7-TMR) .

Mode of Action

NMB acts by binding to its high-affinity cell surface receptor, NMBR . Upon binding, several intracellular signaling pathways are triggered . When NMB binds to its 7-TMR, the heterotrimeric G protein attached to the receptor is activated . This G protein consists of three polypeptides: α subunit, β subunit, and γ subunit . In the activated NMBR/G-protein complex, there occurs an exchange of GTP for GDP bound to the G-α subunit . The G-α subunit, in turn, dissociates from the G-βγ subunits .

Biochemical Pathways

The free G-α inactivates adenylate cyclase (AC), which, in turn, catalyzes the conversion of ATP to cAMP . This cAMP functions as a second messenger . cAMP activates the enzyme Protein Kinase A (PKA) . PKA enters the nucleus and activates the cAMP response element-binding protein . The activated CREB binds along with CREB binding protein, co-activator to the CRE region of the DNA in the nucleus . CREB and CBP are held together by leucine zippers . CRE is the control that activates a number of growth factors, leading to cell proliferation and the activation of some anti-apoptotic genes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a model of chronic adrenal insufficiency, the expression of NMB was found to be higher compared to normal conditions . Furthermore, the administration of corticotropin-releasing hormone (CRH) increased NMB mRNA expression, while dexamethasone treatment suppressed it . These findings suggest that the action, efficacy, and stability of this compound can be influenced by hormonal and stress-related factors in the environment .

Safety and Hazards

According to the Safety Data Sheet, NMB is not classified as a hazardous substance. In case of skin contact or inhalation, it is recommended to wash with plenty of water and get medical attention .

Biochemical Analysis

Biochemical Properties

Neuromedin B interacts with its high-affinity cell surface receptor, the this compound receptor (NMBR) . This receptor is a G protein-coupled receptor with seven transmembrane spanning regions . Upon binding, several intracellular signaling pathways are triggered .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to promote the secretion of testosterone in primary Leydig cells, increase the expression of NMBR and steroidogenic mediators in these cells, and also promote Leydig cell proliferation . In addition, it has been found to regulate endocrine secretion and cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the this compound receptor (NMBR). This receptor is a G protein-coupled receptor, and upon binding, it activates a heterotrimeric G protein attached to the receptor . This leads to the activation of several intracellular signaling pathways .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been reported that increased this compound expression was observed in the pituitary gland of mice models of chronic adrenal insufficiency .

Dosage Effects in Animal Models

It has been suggested that this compound plays a role in regulating CO2-dependent breathing in mice .

Metabolic Pathways

It is known that this compound plays a role in regulating hormone secretions and cell growth, suggesting it may be involved in related metabolic pathways .

Transport and Distribution

This compound is mainly expressed in the central nervous system, while its receptor, NMBR, is highly expressed in peripheral tissues and organs, such as endocrine tissues, glands, and reproductive organs . This suggests that this compound may be transported and distributed within cells and tissues through these receptors.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given that it interacts with a G protein-coupled receptor, it is likely that it is localized to the cell membrane where such receptors are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neuromedin B can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Neuromedin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized, particularly at methionine residues, which can affect its biological activity.

    Reduction: Reduction reactions can be used to reverse oxidation, restoring the peptide’s activity.

    Substitution: Amino acid residues in this compound can be substituted to create analogs with altered properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protective groups during SPPS.

Major Products:

    Oxidized this compound: Modified peptide with altered activity.

    Reduced this compound: Restored peptide with original activity.

    This compound Analogs: Peptides with substituted amino acids for research purposes.

Comparison with Similar Compounds

    Gastrin-Releasing Peptide: Involved in gastrointestinal regulation.

    Neuromedin C: Another bombesin-like peptide with distinct functions.

    Bombesin: The original peptide from which the family name is derived.

Neuromedin B’s unique combination of physiological roles and receptor interactions makes it a valuable compound for research and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Neuromedin B can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Asn(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Leu-OH", "Fmoc-Val-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Gly-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ile-OH", "Fmoc-Met-OH", "Fmoc-Pro-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Ser(tBu)-OH" ], "Reaction": [ "1. Coupling of Fmoc-Asn(Trt)-OH to resin", "2. Deprotection of Fmoc group with 20% piperidine in DMF", "3. Coupling of Fmoc-Arg(Pbf)-OH to resin", "4. Deprotection of Fmoc group with 20% piperidine in DMF", "5. Coupling of Fmoc-Leu-OH to resin", "6. Deprotection of Fmoc group with 20% piperidine in DMF", "7. Coupling of Fmoc-Val-OH to resin", "8. Deprotection of Fmoc group with 20% piperidine in DMF", "9. Coupling of Fmoc-Tyr(tBu)-OH to resin", "10. Deprotection of Fmoc group with 20% piperidine in DMF", "11. Coupling of Fmoc-Gly-OH to resin", "12. Deprotection of Fmoc group with 20% piperidine in DMF", "13. Coupling of Fmoc-His(Trt)-OH to resin", "14. Deprotection of Fmoc group with 20% piperidine in DMF", "15. Coupling of Fmoc-Ile-OH to resin", "16. Deprotection of Fmoc group with 20% piperidine in DMF", "17. Coupling of Fmoc-Met-OH to resin", "18. Deprotection of Fmoc group with 20% piperidine in DMF", "19. Coupling of Fmoc-Pro-OH to resin", "20. Deprotection of Fmoc group with 20% piperidine in DMF", "21. Coupling of Fmoc-Thr(tBu)-OH to resin", "22. Deprotection of Fmoc group with 20% piperidine in DMF", "23. Coupling of Fmoc-Trp(Boc)-OH to resin", "24. Deprotection of Fmoc group with 20% piperidine in DMF", "25. Coupling of Fmoc-Lys(Boc)-OH to resin", "26. Deprotection of Fmoc group with 20% piperidine in DMF", "27. Coupling of Fmoc-Cys(Trt)-OH to resin", "28. Deprotection of Fmoc group with 20% piperidine in DMF", "29. Coupling of Fmoc-Asp(OtBu)-OH to resin", "30. Deprotection of Fmoc group with 20% piperidine in DMF", "31. Coupling of Fmoc-Gln(Trt)-OH to resin", "32. Deprotection of Fmoc group with 20% piperidine in DMF", "33. Coupling of Fmoc-Ser(tBu)-OH to resin", "34. Deprotection of Fmoc group with 20% piperidine in DMF", "35. Coupling of Fmoc-Arg(Pbf)-OH to resin", "36. Deprotection of Fmoc group with 20% piperidine in DMF", "37. Cyclization of peptide with TBTU/HOBt/DIEA in DMF", "38. Cleavage of peptide from resin with TFA/H2O/TIPS", "39. Purification of peptide by HPLC" ] }

CAS No.

87096-84-2

Molecular Formula

C52H73N15O12S

Molecular Weight

1132.3 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide

InChI

InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)/t28-,29+,35-,36-,37?,38-,39-,40-,44-/m0/s1

InChI Key

YPFNACALNKVZNK-FJGCCFFASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O

SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GNLWATGHFM

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2
glycyl-arginyl-leucyl-tryptophyl-alanyl-threonyl-glycyl-histidyl-phenylalanyl-methioninamide
neuromedin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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